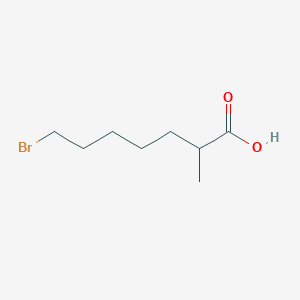
7-Bromo-2-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methylheptanoic acid is an organic compound with the molecular formula C8H15BrO2 It is a derivative of heptanoic acid, where a bromine atom is substituted at the seventh position and a methyl group is attached to the second carbon of the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylheptanoic acid typically involves the bromination of 2-methylheptanoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control of reaction conditions and high yield. For example, ethyl isobutyrate and an organic base reagent can be introduced into a continuous flow reactor, followed by reaction with 1,5-dibromopentane to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylheptanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 2-methylheptanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 2-Methylheptanoic acid derivatives.
Reduction: 2-Methylheptanoic acid.
Oxidation: 2-Methylheptanoic acid derivatives with additional carboxyl groups.
Scientific Research Applications
7-Bromo-2-methylheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylheptanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromoheptanoic acid: Similar structure but lacks the methyl group at the second position.
7-Chloro-2-methylheptanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-Methylheptanoic acid: Lacks the bromine atom at the seventh position.
Uniqueness
7-Bromo-2-methylheptanoic acid is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
54131-73-6 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
7-bromo-2-methylheptanoic acid |
InChI |
InChI=1S/C8H15BrO2/c1-7(8(10)11)5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
OADJHMDJKMJTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


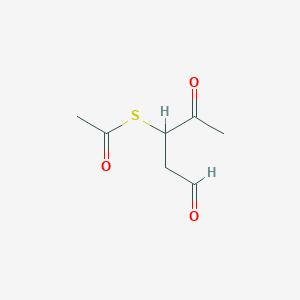
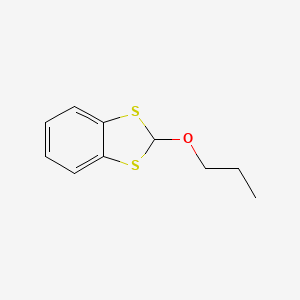
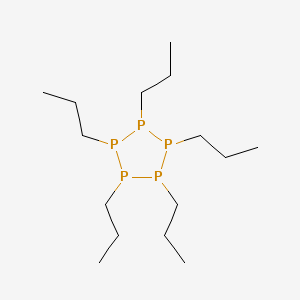
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
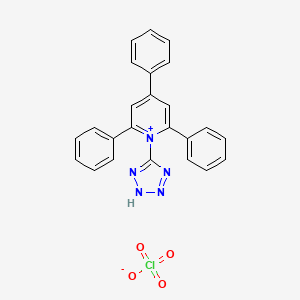
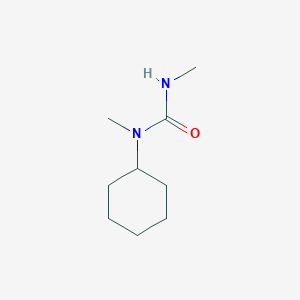
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
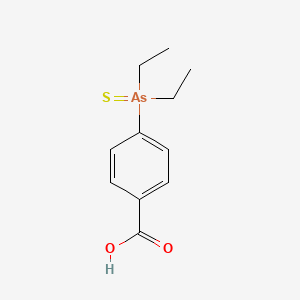

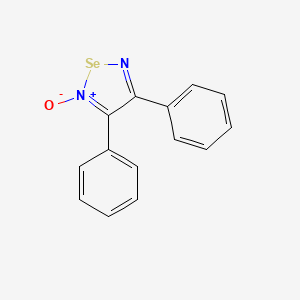
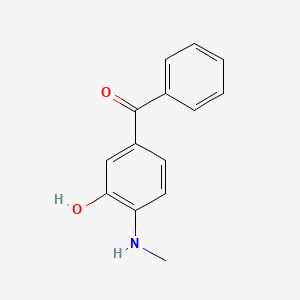
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
